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Compound of Interest

Compound Name: AH 6809

Cat. No.: B1666651

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH 6809, with the chemical name 6-isopropoxy-9-oxoxanthene-2-carboxylic acid, is a synthetic
organic compound widely utilized in pharmacological research as an antagonist of prostanoid
receptors.[1][2] This technical guide provides a comprehensive overview of the pharmacology
of AH 6809, including its chemical properties, mechanism of action, receptor binding profile,
and its effects on key signaling pathways. The information is presented to support researchers
and professionals in drug development in understanding and utilizing this compound.

Chemical Properties
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Property Value Reference

) 6-isopropoxy-9-oxoxanthene-
Chemical Name ] ] [2][3]
2-carboxylic acid

6-Isopropoxy-9-xanthone-2-
Alternate Names T [4]
carboxylic acid

CAS Number 33458-93-4 [21[31[4]
Molecular Formula C17H1405 [2][3]
Molecular Weight 298.3 g/mol [3][4]
Purity >97% [3]
Appearance A crystalline solid [3]

Mechanism of Action

AH 6809 functions as a competitive antagonist at several prostanoid receptors, primarily the
prostaglandin E2 (PGE-z) receptors EP1 and EP2, and the prostaglandin D2 (PGD2) receptor
DP1.[1][3] Its antagonistic action prevents the binding of endogenous prostaglandin ligands,
thereby inhibiting the initiation of their downstream signaling cascades.

For instance, AH 6809 has been shown to block the PGEz-induced accumulation of cyclic AMP
(cAMP) in COS cells transfected with the human EP2 receptor.[3] This indicates its ability to
interfere with Gs-coupled receptor signaling. Furthermore, it blocks the accumulation of
intracellular calcium (Ca?*) in Xenopus oocytes expressing the human EP1 receptor,
demonstrating its activity against Gg-coupled receptors.[3]

Pharmacological Profile: Receptor Binding Affinities

The antagonistic potency and selectivity of AH 6809 have been characterized across various
receptor subtypes and species. The following tables summarize the key quantitative data.

Human Receptors
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Receptor Parameter Value (nM) Reference
EP1 Ki 1217 [5]
EP2 Ki 1150 [5]
EPs-IIl Ki 1597 [5]
DP: Ki 1415 [5]
Receptor Parameter Value Reference
EP1 pA2 6.8
DP (platelets) pA2 5.35 [6]
TP (platelets) pA2 4.45 [6][7]
DP: pA2 4.45
Assay Parameter Value (M) Reference
Anti-aggregatory
action of PGD:z in ECso ~5x10-5 [3]
human platelets

Murine (Mouse) Receptors
Receptor Parameter Value (nM) Reference
EP2 Ki 350 [5]

In mice, AH 6809 demonstrates the highest affinity for the EP2 receptor, while also acting as a

weaker ligand at the EP1 and DP1 receptors.[3]

Signaling Pathways

AH 6809 exerts its effects by blocking distinct signaling pathways initiated by EP and DP

receptors.
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Caption: Antagonism of the EP1 receptor signaling pathway by AH 6809.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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